

Physicochemical Properties of Sulfaquinoxaline: An In-depth Guide for Formulation Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaquinoxaline, a synthetic antimicrobial agent belonging to the sulfonamide class, is widely used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock. The efficacy and successful formulation of **sulfaquinoxaline** into a stable, bioavailable, and effective dosage form are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **sulfaquinoxaline**, offering detailed experimental protocols for their determination and discussing their critical impact on formulation strategies.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of a rational and science-driven formulation development process. For **sulfaquinoxaline**, key parameters such as solubility, pKa, partition coefficient, and melting point dictate its behavior in various solvent systems and biological environments, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following tables summarize the key quantitative physicochemical data for **sulfaquinoxaline** and its commonly used sodium salt.



Table 1: Physicochemical Properties of Sulfaquinoxaline

Property	Value	Reference(s)
Molecular Formula	C14H12N4O2S	[1]
Molecular Weight	300.34 g/mol	[1]
Melting Point	247-248 °C	[1]
pKa (Strongest Acidic)	6.79	
pKa (Strongest Basic)	2.13	_
LogP (Octanol-Water)	1.68	[1]
Aqueous Solubility		
at pH 7	7.5 mg/L	[1]
Organic Solvent Solubility		
95% Ethanol	730 mg/L	[1]
Acetone	4,300 mg/L	[1]

Table 2: Physicochemical Properties of **Sulfaquinoxaline** Sodium

Property	Value	Reference(s)
Molecular Formula	C14H11N4NaO2S	
Molecular Weight	322.32 g/mol	
Aqueous Solubility		
Water	Very soluble (50 mg/mL)	[1]
pH of 1% aqueous solution	~10	[1]

Impact of Physicochemical Properties on Formulation



The physicochemical data presented above have profound implications for the formulation of **sulfaquinoxaline**.

- Solubility and pKa: **Sulfaquinoxaline** is a weakly acidic compound with a pKa of 6.79. Its free acid form exhibits very low aqueous solubility, particularly at acidic and neutral pH, which poses a significant challenge for oral and parenteral formulations.[1] However, its solubility dramatically increases in alkaline conditions due to the formation of a soluble salt. This pH-dependent solubility is a critical factor in formulation design. The use of the highly water-soluble sodium salt is a common and effective strategy to overcome the solubility limitations of the parent drug.[1] For liquid oral formulations, adjusting the pH of the vehicle to the alkaline range can also be employed to maintain **sulfaquinoxaline** in solution.[2]
- LogP: The octanol-water partition coefficient (LogP) of 1.68 indicates that sulfaquinoxaline
 has a moderate degree of lipophilicity.[1] This property is favorable for membrane
 permeation and absorption. However, the low aqueous solubility remains the primary ratelimiting step for absorption. Formulation strategies, therefore, focus on enhancing the
 dissolution rate to leverage its inherent permeability.
- Stability: Sulfaquinoxaline is generally stable under normal storage conditions. However,
 the sodium salt is deliquescent and can absorb atmospheric carbon dioxide, which can lead
 to the precipitation of the less soluble free acid form.[1] Therefore, packaging and storage
 conditions for formulations containing sulfaquinoxaline sodium must be carefully controlled
 to prevent moisture uptake and exposure to air.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for successful formulation development. The following sections provide detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in



the supernatant is then quantified.

Materials and Equipment:

- Sulfaquinoxaline powder
- Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl)
- Glass vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- · HPLC system with UV detector
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Add an excess amount of sulfaquinoxaline powder to a series of glass vials.
- Add a known volume of the desired solvent to each vial.
- Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
- Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand to let the excess solid settle.
- Centrifuge the vials to ensure complete separation of the solid and liquid phases.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μm filter.
- Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.



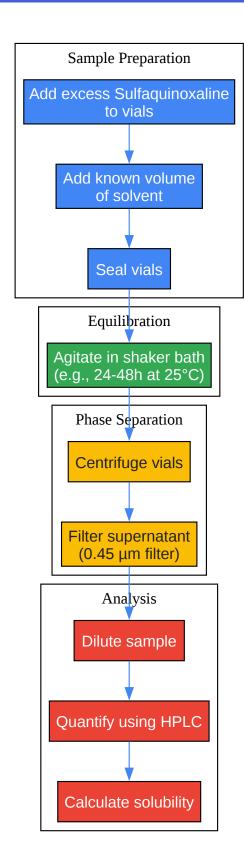




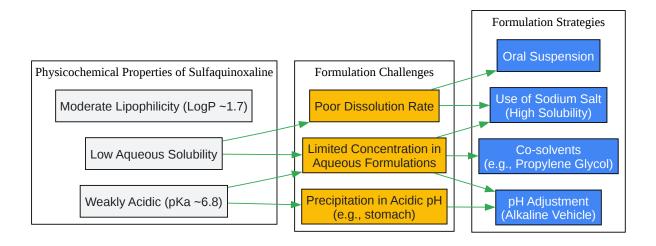
• Quantify the concentration of **sulfaquinoxaline** in the diluted sample using a validated HPLC method.

• Calculate the solubility in mg/L or other appropriate units.









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